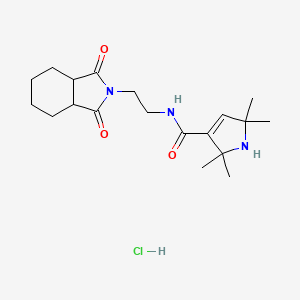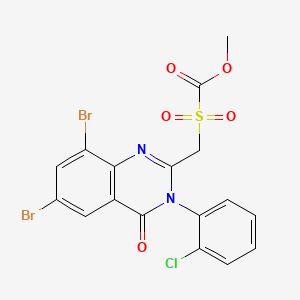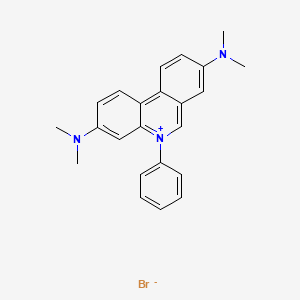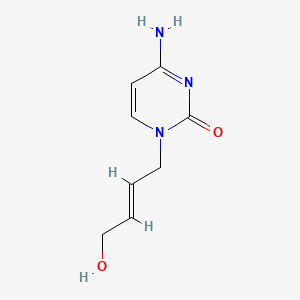
2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pirimidinona, 4-amino-1-(4-hidroxi-2-butenil)-, (E)- es un compuesto químico conocido por su estructura única y sus posibles aplicaciones en diversos campos. Este compuesto presenta un núcleo de pirimidinona con un grupo amino en la posición 4 y un grupo hidroxibutil en la posición 1. La configuración (E)- indica la disposición geométrica específica del grupo hidroxibutil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2(1H)-Pirimidinona, 4-amino-1-(4-hidroxi-2-butenil)-, (E)- generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de precursores apropiados en condiciones controladas para formar el anillo de pirimidinona, seguido de la introducción de los grupos amino e hidroxibutil. Las condiciones específicas de la reacción, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando vías de reacción similares a las de los laboratorios, pero optimizadas para la eficiencia y la rentabilidad. Los reactores de flujo continuo y las técnicas avanzadas de purificación se emplean a menudo para garantizar la calidad y la escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
2(1H)-Pirimidinona, 4-amino-1-(4-hidroxi-2-butenil)-, (E)- puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar los compuestos carbonílicos correspondientes.
Reducción: El compuesto se puede reducir para modificar los grupos funcionales, como la conversión del grupo hidroxilo en un grupo alquilo.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como el pH, la temperatura y la elección del solvente, son cruciales para lograr los resultados deseados.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados funcionalizados.
Aplicaciones Científicas De Investigación
2(1H)-Pirimidinona, 4-amino-1-(4-hidroxi-2-butenil)-, (E)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antivirales.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2(1H)-Pirimidinona, 4-amino-1-(4-hidroxi-2-butenil)-, (E)- implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando efectos posteriores. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2(1H)-Pirimidinona, 4-amino-1-(4-hidroxi-2-butenil)-, (Z)-: Difiere en la configuración geométrica del grupo hidroxibutil.
2(1H)-Pirimidinona, 4-amino-1-(4-hidroxi-2-butil)-: Carece del doble enlace en el grupo hidroxibutil.
2(1H)-Pirimidinona, 4-amino-1-(4-hidroxi-2-butilinil)-: Presenta un triple enlace en el grupo hidroxibutil.
Singularidad
La configuración (E)- del grupo hidroxibutil en 2(1H)-Pirimidinona, 4-amino-1-(4-hidroxi-2-butenil)-, (E)- confiere propiedades químicas y reactividad únicas en comparación con sus isómeros y análogos. Esta configuración puede influir en la actividad biológica del compuesto y las interacciones con los objetivos moleculares.
Propiedades
Número CAS |
117011-72-0 |
|---|---|
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
4-amino-1-[(E)-4-hydroxybut-2-enyl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-3,5,12H,4,6H2,(H2,9,10,13)/b2-1+ |
Clave InChI |
HGNXPEBCWGQXGP-OWOJBTEDSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)C/C=C/CO |
SMILES canónico |
C1=CN(C(=O)N=C1N)CC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


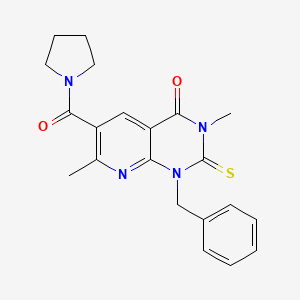

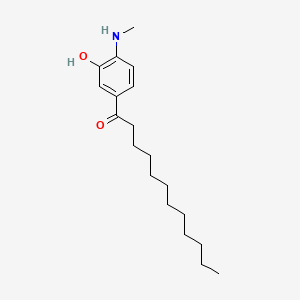
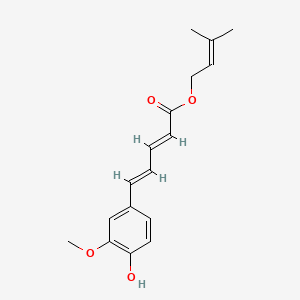
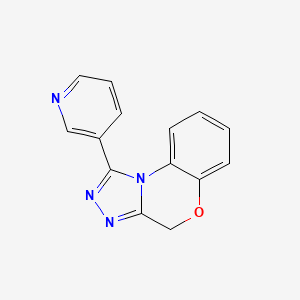
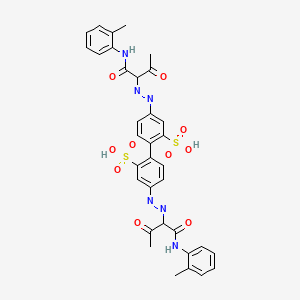
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
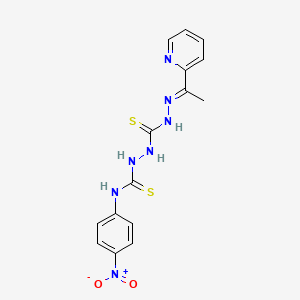

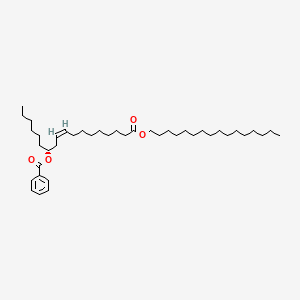
![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
